molecular formula C18H18N4O4S3 B2353805 2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 946357-48-8

2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2353805
CAS No.: 946357-48-8
M. Wt: 450.55
InChI Key: GHAUVGVKEMBVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18N4O4S3 and its molecular weight is 450.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gastroprotective Properties

Ebrotidine, a chemical compound structurally related to the one mentioned, has demonstrated significant gastroprotective properties. Notably, its cytoprotective properties do not rely on endogenous prostaglandin generation. Instead, it induces mucosal responses resulting in improved characteristics of the mucus gel, such as increased dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. This enhancement in mucus gel protective qualities directly correlates with ebrotidine's ability to promote the synthesis and secretion of various components of gastric mucus, thus playing a crucial role in mucosal repair and integrity maintenance (Slomiany, Piotrowski & Slomiany, 1997).

Biodegradation of Condensed Thiophenes

Condensed thiophenes, which are significant constituents of organosulfur compounds in petroleum, have been a focal point in biodegradation studies. While Dibenzothiophene (DBT) has been a primary model compound, the fate of other organosulfur compounds, including the one , in petroleum-contaminated environments remains largely unexplored. The review highlights the need for more comprehensive studies on the toxicity and biodegradation pathways of these compounds (Kropp & Fedorak, 1998).

Biological Importance of Thiophene Derivatives

Thiophene derivatives, like the compound , have shown a broad spectrum of biological activities. The literature review on thiophene structure-activity relationships reveals that no general activity pattern can be discerned for these compounds. The study suggests that the thiophene ring's interchange with other aromatic ring systems results in a diverse range of therapeutic properties, signifying the potential for further exploration in medicinal chemistry (Drehsen & Engel, 1983).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, such as benzothiazole derivatives, have been extensively studied for measuring amyloid in vivo in the brains of Alzheimer's disease patients. The study reviews the progress and significance of these compounds in the early detection and understanding of the pathophysiological mechanisms of Alzheimer's disease, highlighting the potential therapeutic applications of benzothiazole derivatives (Nordberg, 2007).

Mechanism of Action

Target of Action

It’s known that both indole and thiophene derivatives, which are structural components of this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the oxidation product of similar compounds has been subjected to electrophilic substitution reactions, such as nitration, sulfonation, bromination, formylation, and acylation . These reactions lead to the formation of derivatives substituted at specific positions of the thiophene ring , which could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

It’s known that indole derivatives can influence a variety of biological activities . Similarly, thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that this compound could affect multiple biochemical pathways related to these activities.

Pharmacokinetics

The presence of the sulfone group in similar compounds has been shown to act as an electron-output site due to its strong electron-withdrawing ability . This property could potentially influence the compound’s bioavailability.

Result of Action

It’s known that similar compounds have shown inhibitory activity against various viruses . Therefore, it’s plausible that this compound could have similar antiviral effects.

Action Environment

It’s known that the properties and applications of thiophene derivatives can be utilized in various fields, including industrial chemistry and material science . Therefore, it’s plausible that environmental factors could potentially influence the action of this compound.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S3/c1-25-13-5-6-16(14(10-13)26-2)29(23,24)19-8-7-12-11-28-18-20-17(21-22(12)18)15-4-3-9-27-15/h3-6,9-11,19H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAUVGVKEMBVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.